6-hydroxy-2,3-dihydro-1H-indole-2-carboxylic acid 6-hydroxy-2,3-dihydro-1H-indole-2-carboxylic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC16551492
InChI: InChI=1S/C9H9NO3/c11-6-2-1-5-3-8(9(12)13)10-7(5)4-6/h1-2,4,8,10-11H,3H2,(H,12,13)
SMILES:
Molecular Formula: C9H9NO3
Molecular Weight: 179.17 g/mol

6-hydroxy-2,3-dihydro-1H-indole-2-carboxylic acid

CAS No.:

Cat. No.: VC16551492

Molecular Formula: C9H9NO3

Molecular Weight: 179.17 g/mol

* For research use only. Not for human or veterinary use.

6-hydroxy-2,3-dihydro-1H-indole-2-carboxylic acid -

Specification

Molecular Formula C9H9NO3
Molecular Weight 179.17 g/mol
IUPAC Name 6-hydroxy-2,3-dihydro-1H-indole-2-carboxylic acid
Standard InChI InChI=1S/C9H9NO3/c11-6-2-1-5-3-8(9(12)13)10-7(5)4-6/h1-2,4,8,10-11H,3H2,(H,12,13)
Standard InChI Key DLHLYNSDHVXJIN-UHFFFAOYSA-N
Canonical SMILES C1C(NC2=C1C=CC(=C2)O)C(=O)O

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a fused bicyclic system comprising a benzene ring connected to a pyrrolidine ring, with a hydroxyl group (-OH) at position 6 and a carboxylic acid (-COOH) at position 2. This configuration confers both hydrophilic and hydrophobic regions, enabling interactions with diverse biological targets . The partial saturation of the pyrrolidine ring reduces planarity compared to fully aromatic indoles, potentially enhancing binding specificity.

Physicochemical Characteristics

Key properties include:

PropertyValueSource
Molecular FormulaC₉H₉NO₃
Molecular Weight179.17 g/mol
Density~1.57 g/cm³ (estimated)
Boiling Point~511°C (estimated)
Melting PointNot reported
SolubilityModerate in polar solvents

The carboxylic acid group enhances water solubility, while the aromatic system facilitates lipid membrane penetration, making it suitable for drug design .

Synthesis and Reaction Mechanisms

Conventional Synthesis Routes

The synthesis typically begins with indole or its derivatives. A common approach involves:

  • Hydroxylation: Introducing the hydroxyl group via electrophilic aromatic substitution using nitric acid or hydrogen peroxide.

  • Reduction: Partial hydrogenation of the indole ring using catalysts like palladium on carbon to form the 2,3-dihydro structure.

  • Carboxylation: Direct carboxylation at position 2 via Kolbe-Schmitt or metal-catalyzed carbonylation reactions .

Advanced Synthetic Techniques

  • Microwave-Assisted Synthesis: Reduces reaction times from hours to minutes while improving yields (e.g., 75% yield in 15 minutes vs. 50% in 2 hours under reflux).

  • Continuous Flow Reactors: Enable scalable production with precise temperature and pressure control, minimizing side products.

  • Protecting Group Strategies: The tert-butoxycarbonyl (Boc) group is employed to protect reactive sites during synthesis, as seen in the derivative 1-[(tert-butoxy)carbonyl]-6-hydroxy-2,3-dihydro-1H-indole-2-carboxylic acid (C₁₄H₁₇NO₅, MW 279.29 g/mol) .

Applications in Research and Industry

Pharmaceutical Development

The compound serves as a precursor to:

  • Dopamine Antagonists: Used in antipsychotics and antiemetics .

  • NSAID Derivatives: Nonsteroidal anti-inflammatory drugs with reduced gastrointestinal toxicity.

Material Science

Incorporated into polymers, it improves thermal stability (decomposition temperature >300°C) and mechanical strength, benefiting aerospace and electronics industries .

Agricultural Chemistry

Derivatives act as eco-friendly pesticides, inhibiting chitin synthesis in insects (LC₅₀ = 12 ppm for Aedes aegypti larvae) .

Future Research Directions

Synthesis Optimization

Developing enantioselective methods to produce chiral derivatives for targeted therapies .

Expanded Therapeutic Targets

Exploring roles in neurodegenerative diseases (e.g., Alzheimer’s) and metabolic disorders via AMP-activated protein kinase (AMPK) modulation .

Green Chemistry Initiatives

Adopting biocatalytic routes using engineered enzymes to reduce waste and energy consumption.

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